molecular formula C10H11N3S B13178837 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13178837
M. Wt: 205.28 g/mol
InChI Key: VMQLKJHRCQCTDO-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS 1513389-11-1) is a high-value, fused heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery research. Its molecular structure, featuring an imidazo[4,5-c]pyridine core, bears a close resemblance to purines, allowing it to interact with a wide array of biological targets and making it a privileged scaffold in the design of novel therapeutic agents . This compound is part of the imidazopyridine class, which has demonstrated significant research potential across multiple disease areas. Imidazo[4,5-c]pyridine derivatives have been investigated as modulators of various cellular pathways, including as G-protein-coupled receptor kinase 5 (GRK5) modulators . The broader family of imidazole-based compounds is known to play crucial roles in anticancer, antimicrobial, and anti-inflammatory research, often through the formation of supramolecular complexes that can interfere with key biological processes in living systems . Researchers utilize this specific cyclobutyl-substituted derivative as a critical synthetic intermediate for constructing more complex molecules. Its structure, defined by the molecular formula C 10 H 11 N 3 S and a molecular weight of 205.28 g/mol, provides a strategic platform for further chemical modification . As with all our fine chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-cyclobutyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C10H11N3S/c14-10-12-8-6-11-5-4-9(8)13(10)7-2-1-3-7/h4-7H,1-3H2,(H,12,14)

InChI Key

VMQLKJHRCQCTDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=C(C=NC=C3)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol involves the cyclization of suitably functionalized precursors, typically starting from cyclobutylamine and 2-mercaptopyridine derivatives. The general method includes:

  • Step 1: Formation of Intermediate
    Cyclobutylamine reacts with 2-mercaptopyridine under controlled temperature conditions, often in the presence of a catalyst such as acidic or basic media to promote nucleophilic substitution and ring closure.

  • Step 2: Cyclization
    The intermediate undergoes intramolecular cyclization to form the imidazo[4,5-c]pyridine ring system. This step may require heating and the use of dehydrating agents or solvents like dimethylformamide (DMF) to facilitate the reaction.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel chromatography) to isolate the pure this compound compound.

Reaction conditions summary:

Parameter Typical Conditions
Reactants Cyclobutylamine, 2-mercaptopyridine
Catalyst/Medium Acidic (e.g., HCl) or basic (e.g., K2CO3)
Solvent DMF, ethanol, or other polar aprotic solvents
Temperature 80–120 °C
Reaction Time 4–12 hours
Purification Recrystallization, column chromatography

This method is scalable and adaptable for industrial production, where continuous flow reactors and automated synthesis systems improve efficiency and yield.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for:

The industrial method mirrors the laboratory synthesis but emphasizes process control and scalability.

Chemical Reaction Analysis Relevant to Preparation

During synthesis and subsequent modifications, this compound can undergo:

  • Oxidation: Conversion to sulfoxides and sulfones using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Thiol group reduction to thioethers using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitutions at the imidazo[4,5-c]pyridine core facilitated by alkyl or aryl halides under basic conditions (e.g., K2CO3 in DMF).

These reactions are relevant when preparing derivatives or analogs but also inform the stability and reactivity considerations during the initial synthesis.

Comparative Structural and Physicochemical Data

The cyclobutyl substituent influences the compound's properties compared to other alkyl or aromatic substituents:

Property This compound Benzyl Analog Ethyl Analog
Molecular Weight (g/mol) 205.28 Higher (~235) Lower (~179)
Solubility Moderate, influenced by ring strain Lower (more lipophilic) Higher (more polar)
Stability Moderate, ring strain may increase reactivity Higher oxidative stability Moderate stability
Melting Point Moderate Variable Lower

This data guides the choice of substituents during synthesis to tailor compound properties for specific research or pharmaceutical applications.

Summary Table of Preparation Methods

Method Aspect Description Reference
Starting Materials Cyclobutylamine, 2-mercaptopyridine
Reaction Type Cyclization via nucleophilic substitution
Catalysts/Conditions Acidic/basic media, heating (80–120 °C), polar solvents
Purification Recrystallization, chromatography
Industrial Adaptation Continuous flow reactors, automated synthesis
Characterization NMR, FTIR, UV-Vis, DFT computational validation

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the imidazo[4,5-c]pyridine core .

Scientific Research Applications

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular features of 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (N-1) Physical State Key References
1-Ethyl-1H-imidazo[4,5-c]pyridine-2-thiol 1423032-56-7 C₈H₉N₃S 179.25 Ethyl Powder
1-Benzyl-1H-imidazo[4,5-c]pyridine-2-thiol 34477-54-8 C₁₃H₁₁N₃S 241.31 Benzyl Not specified
1-(2-Methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol 1499331-74-6 C₁₀H₁₃N₃S 207.30 Isobutyl Not specified
4,6-Dihydroxyimidazo[4,5-c]pyridine-2-thiol Not provided C₆H₅N₃O₂S 195.19 None (additional hydroxy groups) Solid (m.p. >300°C)
1H-imidazo[4,5-c]pyridine-2-thiol (base compound) Not provided C₆H₅N₃S 151.19 None Not specified

Key Observations:

  • Benzyl (C₆H₅CH₂) introduces aromaticity, enhancing lipophilicity and possibly metabolic stability .
  • Molecular Weight : Larger substituents correlate with higher molecular weights, impacting pharmacokinetic properties like absorption and distribution.

Physicochemical Properties

  • Solubility : Ethyl and isobutyl derivatives are likely more lipophilic than the hydroxy-substituted analog, which may exhibit higher aqueous solubility due to polar hydroxy groups .
  • Stability : The benzyl derivative’s aromatic ring could confer oxidative stability, whereas the cyclobutyl group’s ring strain might increase reactivity .
  • Thermal Properties : The 4,6-dihydroxy analog has a high melting point (>300°C), attributed to intermolecular hydrogen bonding, whereas alkyl-substituted derivatives (e.g., ethyl) are powders stable at room temperature .

Biological Activity

1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a cyclobutyl group with an imidazo[4,5-c]pyridine core, which may contribute to its diverse biological effects.

The molecular formula of this compound is C10H11N3SC_{10}H_{11}N_{3}S, with a molecular weight of 205.28 g/mol. The IUPAC name is 1-cyclobutyl-3H-imidazo[4,5-c]pyridine-2-thione, and its chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
IUPAC Name1-cyclobutyl-3H-imidazo[4,5-c]pyridine-2-thione
InChIInChI=1S/C10H11N3S/c14-10-12-8-6-11-5-4-9(8)13(10)7-2-1-3-7/h4-7H,1-3H2,(H,12,14)
SMILESC1CC(C1)N2C3=C(C=NC=C3)NC2=S

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast and glioblastoma cells. The observed mechanisms include induction of apoptosis and cell cycle arrest, which are critical for its potential as an anticancer agent. Notably, morphological changes characteristic of apoptosis were observed in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the cyclobutyl group enhances the compound's ability to interact with biological targets. SAR studies suggest that modifications to the imidazo-pyridine core can lead to variations in potency and selectivity against specific targets .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various imidazopyridine derivatives, including this compound. Results showed a significant reduction in bacterial growth at low concentrations, indicating its potential for development into a new class of antibiotics.
  • Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induces apoptosis through the activation of caspase pathways .

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